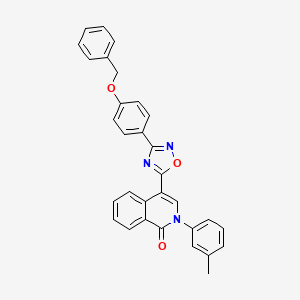

N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various sulfanyl acetamide derivatives has been explored in the provided studies. In the first paper, 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives were synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . The second paper describes the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide through a three-phase process involving the conversion of phenyl acetic acid into various intermediates, culminating in the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of DMF and NaH . Although the specific compound "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" is not directly mentioned, these papers provide insight into the general methods of synthesizing sulfanyl acetamide derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the studies were confirmed using various spectral techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and fast atom bombardment mass spectrometry (FAB+-MS) were employed to elucidate the chemical structures of the compounds in the first study . Similarly, spectral techniques were used to confirm the structures of the synthesized N-substituted derivatives in the second study . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the target compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfanyl acetamide derivatives are characterized by nucleophilic substitution and cyclization reactions. The first study involves the reaction of chloroacetylamino thiazoles with thioles to form the desired sulfanyl acetamide derivatives . In the second study, the synthesis process includes the formation of an oxadiazole ring through cyclization and subsequent substitution reactions to introduce various N-substituents . These reactions are typical in the synthesis of heterocyclic compounds and are indicative of the complexity and specificity required in the synthesis of such molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" are not detailed in the provided papers, the studies do offer insights into the biological activities of similar compounds. The first paper reports significant antimicrobial activity against a range of bacteria and fungi . The second paper highlights the biological screening of the synthesized compounds, showing relative activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . These activities suggest that the physical and chemical properties of these compounds enable them to interact effectively with biological targets, which is a key consideration in the development of pharmaceutical agents.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds structurally related to "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" have shown promise in antimicrobial activities. For instance, a series of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, along with appreciable antifungal activity (Ahmed et al., 2018). This highlights the potential of these derivatives in addressing microbial resistance.

Enzyme Inhibition for Cancer Therapy

Another significant area of application is enzyme inhibition, particularly in cancer therapy. Derivatives similar to "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" have been explored for their inhibitory effects on enzymes like carbonic anhydrase, which is crucial for tumor progression and metastasis. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, showing superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide (Kucukoglu et al., 2016).

Anticancer and Antimicrobial Agents

The research conducted by Ahmed et al. (2018) on new lipophilic acetamide derivatives demonstrated their potential as anticancer and antimicrobial agents. Their study indicated that benzylamines and sulfa derivatives were the most active compounds, highlighting the importance of structural modification in enhancing biological activity (Ahmed et al., 2018).

Helicobacter pylori Inhibition

Novel structures derived from benzimidazole demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. This suggests that derivatives of "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" could potentially be used in the treatment of infections caused by H. pylori, a major factor in peptic ulcer disease (Carcanague et al., 2002).

Propiedades

IUPAC Name |

N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)26-10-12(23)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNINEHICJDGDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)